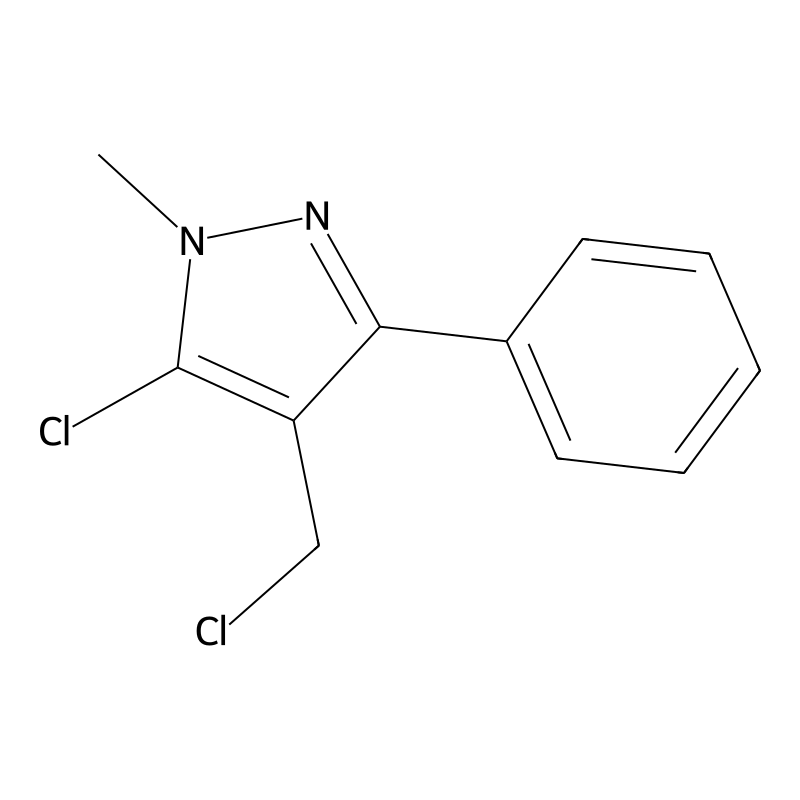5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (5-Cl-4-CMB-3-Ph-1H-pyrazole) is a specific type of molecule used in scientific research, particularly in the field of proteomics. Proteomics is the study of proteins, including their structure, function, interactions, and modifications.
One application of 5-Cl-4-CMB-3-Ph-1H-pyrazole is as a cysteine-alkylating agent. Cysteine is a type of amino acid, the building blocks of proteins. Cysteine residues in proteins have unique chemical properties that allow them to participate in various biological processes. 5-Cl-4-CMB-3-Ph-1H-pyrazole can attach to these cysteine residues, forming a stable bond [].
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This compound features a chloro group, a chloromethyl group, a methyl group, and a phenyl group attached to the pyrazole ring, which contributes to its unique chemical properties and reactivity. Pyrazoles are known for their diverse applications in medicinal chemistry and agrochemicals due to their ability to interact with biological systems effectively .
Currently, there is no scientific literature available on the specific mechanism of action of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole. Given its potential for nucleophilic substitution, it might be used as a labeling agent or a precursor for the synthesis of other bioactive molecules in proteomic research.
Due to the limited information on this specific compound, it's crucial to handle it with caution assuming similar properties to other chloromethyl-containing compounds. Here are some general safety considerations:
- Suspected to be toxic: Chloromethyl groups can be alkylating agents, which can react with biomolecules and cause cellular damage.
- Potential irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation.
- Potentially flammable: Organic compounds with aromatic rings can be flammable.
- Substitution Reactions: The chloro and chloromethyl groups can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
- Coupling Reactions: It can participate in coupling reactions to form more complex molecules .
Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium cyanide can be used as nucleophiles.
- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are applicable.
- Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents .
The biological activity of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is significant due to its structural similarity to biologically active molecules. It has been investigated for its potential in enzyme inhibition and receptor binding studies. The presence of chloro and chloromethyl groups enhances its binding affinity to target molecules, which may lead to specific biological effects .
Synthetic Routes
The synthesis of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
- Chlorination: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.
- Methylation and Phenylation: These steps involve using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenylboronic acid) under controlled conditions .
Industrial Production
For industrial applications, continuous flow reactors may enhance efficiency, allowing for larger-scale production while maintaining high purity through purification techniques like recrystallization or chromatography .
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole has several applications:
- Chemistry: Serves as a building block for synthesizing more complex organic molecules.
- Biology: Used in studies related to enzyme inhibition and receptor interactions.
- Industry: Applicable in producing agrochemicals, dyes, and specialty chemicals .
The interaction studies involving 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole focus on its binding affinity to various enzymes and receptors. These interactions can lead to insights into its mechanism of action in biological systems, potentially revealing therapeutic targets for drug development .
Similar Compounds: Comparison with Other CompoundsSimilar Compounds
Here are some compounds similar to 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole:
| Compound Name | Key Differences |
|---|---|
| 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | Contains sulfur instead of nitrogen in the ring |
| 5-Chloro-1-methyl-4-nitroimidazole | Contains a nitro group instead of chloromethyl |
| 5-Chloro-4-(chloromethyl)-4-methyl-1-pentene | Different alkene structure |
Uniqueness
The uniqueness of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole lies in its specific substitution pattern and the combination of both chloro and chloromethyl groups. This distinct arrangement imparts unique chemical reactivity and potential applications compared to other similar compounds .








